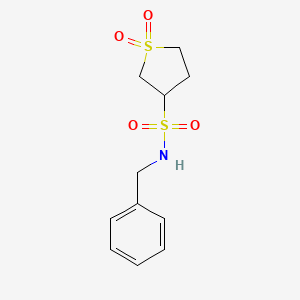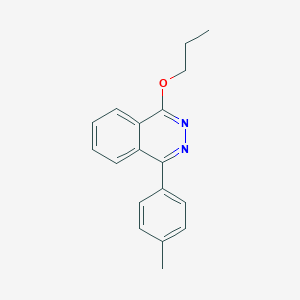
1-(4-methylphenyl)-4-propoxyphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-4-propoxyphthalazine, also known as MPP, is a chemical compound that belongs to the class of phthalazines. It has been widely studied for its potential therapeutic applications in the field of neuroscience. MPP has been found to exhibit neuroprotective properties and has been studied extensively for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Mecanismo De Acción
1-(4-methylphenyl)-4-propoxyphthalazine has been found to exert its neuroprotective effects through a variety of mechanisms. It has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that plays a role in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase dopamine levels in the brain, which may help to protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help to protect against neurodegeneration. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-4-propoxyphthalazine has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and can be synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It is a relatively complex compound that requires multistep synthesis, which can be time-consuming and expensive. Additionally, this compound has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methylphenyl)-4-propoxyphthalazine. One area of interest is the development of new derivatives of this compound that may exhibit improved neuroprotective properties. Another area of interest is the use of this compound in combination with other compounds for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
1-(4-methylphenyl)-4-propoxyphthalazine can be synthesized through a multistep process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and further reaction with propyl bromide. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-4-propoxyphthalazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-propoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-12-21-18-16-7-5-4-6-15(16)17(19-20-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQKUYOQJIINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5020952.png)
![4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5020981.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020995.png)
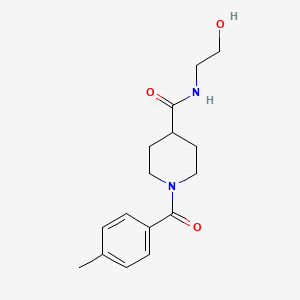
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5021032.png)
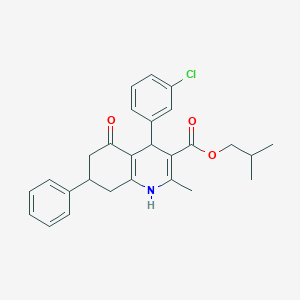
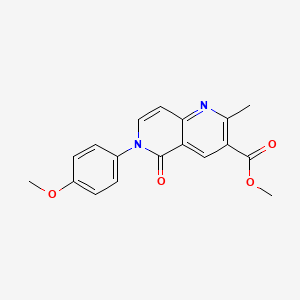

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)-4-piperidinyl]-4-morpholinamine](/img/structure/B5021058.png)
![2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)
